cis-13-Octadecenoic acid

Vue d'ensemble

Description

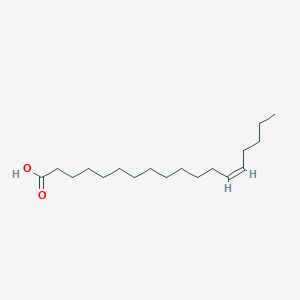

cis-13-Octadecenoic acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 (Z)-13-Octadecenoic acid . This compound is characterized by the presence of a double bond at the 13th carbon atom in the cis configuration, which imparts unique chemical and physical properties. It is commonly found in various natural sources, including plant oils and animal fats .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydrogenation of Natural Oils: cis-13-Octadecenoic acid can be synthesized by the partial hydrogenation of natural oils such as soybean oil or sunflower oil.

Chemical Synthesis: Another method involves the chemical synthesis of this compound from simpler precursors through a series of reactions, including esterification, hydrolysis, and isomerization.

Industrial Production Methods:

Extraction from Natural Sources: Industrially, this compound is often extracted from natural sources such as plant oils.

Biotechnological Methods: Advances in biotechnology have enabled the production of this compound using genetically modified microorganisms that can biosynthesize the compound from renewable feedstocks.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-13-Octadecenoic acid can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.

Esterification: this compound can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under controlled conditions.

Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

Esterification: Alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst.

Major Products Formed:

Oxidation Products: Hydroperoxides, aldehydes, and ketones.

Reduction Products: Octadecanoic acid.

Esterification Products: Methyl esters, ethyl esters, and other fatty acid esters.

Applications De Recherche Scientifique

Chemical and Industrial Applications

Cis-13-Octadecenoic acid serves as a precursor in the synthesis of various chemical compounds. Its significance in chemical research includes:

- Synthesis of Derivatives : It is utilized in the production of esters through esterification reactions with alcohols, which are important in the formulation of biodiesel and lubricants.

- Chemical Reactions : The compound can undergo oxidation to form hydroperoxides and other products, which are useful in industrial applications such as the production of surfactants and emulsifiers.

Biological Research Applications

In biological research, this compound plays a crucial role in understanding cellular processes:

- Metabolism Studies : Researchers investigate its role in fatty acid metabolism, exploring how it affects lipid profiles and energy homeostasis within cells.

- Cell Signaling : The compound has been shown to influence cell signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs), which are critical for regulating lipid metabolism and inflammation.

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts:

- Anti-inflammatory Properties : Studies suggest that this fatty acid may exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Cancer Research : Preliminary research indicates potential anti-cancer properties, prompting investigations into its mechanisms of action against tumor cells .

Nutritional Applications

This compound is found in several natural sources, including plant oils and animal fats:

- Dietary Fatty Acid : As a component of dietary fats, it contributes to overall health by influencing cholesterol levels and providing essential fatty acids necessary for various bodily functions.

- Functional Foods : Its incorporation into functional food products is being studied for potential health benefits related to cardiovascular health and metabolic regulation .

Cosmetic and Personal Care Products

Due to its emollient properties, this compound is used in the formulation of various cosmetic products:

- Skin Care Formulations : It acts as a moisturizer and stabilizer in creams and lotions, enhancing skin hydration and texture.

- Hair Care Products : The compound's lubricating properties make it beneficial in hair conditioners and styling products.

Study 1: Anti-inflammatory Effects

A study published in the Jordan Journal of Biological Sciences examined the anti-inflammatory effects of this compound on human cell lines. Results indicated a significant reduction in inflammatory markers when treated with this fatty acid, suggesting its potential use as an adjunct therapy for inflammatory diseases .

Study 2: Lipid Metabolism Regulation

Research conducted at a university laboratory focused on the impact of this compound on lipid metabolism. The findings revealed that this compound could modulate lipid profiles positively, supporting its role as a dietary supplement for metabolic health .

Mécanisme D'action

The mechanism of action of cis-13-Octadecenoic acid involves its interaction with various molecular targets and pathways:

Peroxisome Proliferator-Activated Receptors (PPARs): this compound can activate PPARs, which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.

Cell Signaling Pathways: The compound can modulate cell signaling pathways, including those involved in apoptosis and cell proliferation.

Enzyme Inhibition: It can inhibit certain enzymes involved in fatty acid metabolism, thereby affecting cellular lipid levels.

Comparaison Avec Des Composés Similaires

cis-13-Octadecenoic acid can be compared with other similar monounsaturated fatty acids:

cis-11-Octadecenoic acid (Vaccenic acid): Both compounds have similar structures but differ in the position of the double bond.

cis-9-Octadecenoic acid (Oleic acid): Oleic acid has the double bond at the 9th carbon atom and is more commonly found in nature.

cis-13-Eicosenoic acid (Paullinic acid): This compound has a longer carbon chain with the double bond at the 13th carbon atom, similar to this compound.

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and physical properties compared to other monounsaturated fatty acids .

Activité Biologique

Cis-13-Octadecenoic acid, also known as (13Z)-octadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₈H₃₄O₂. It is characterized by a cis double bond at the 13th carbon position of the octadecenoic chain. This compound is found in various natural sources, including bovine milk fat and certain plant oils, and has garnered attention for its potential biological activities.

- Molecular Weight : 282.4614 g/mol

- Structure :

- Type : Monounsaturated fatty acid

- Double Bond Position : C-13

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. For instance, studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and cardiovascular conditions .

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Properties

Studies have highlighted the antimicrobial effects of this compound against a range of pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing natural antimicrobial agents .

Cancer Preventive Potential

Emerging evidence suggests that this compound may have cancer preventive properties. In vitro studies indicate that it can induce apoptosis in cancer cells, such as colorectal cancer cells (Caco-2), thereby inhibiting tumor growth .

Study 1: Antioxidant and Antimicrobial Activity

A study conducted on extracts containing this compound demonstrated its efficacy in scavenging DPPH radicals and inhibiting the growth of various bacterial strains. The extract exhibited a significant reduction in bacterial load, showcasing its potential as a natural preservative and therapeutic agent .

Study 2: Anti-inflammatory Effects in Mice

In a controlled experiment, mice treated with this compound showed reduced levels of pro-inflammatory cytokines compared to the control group. This study supports its application in managing inflammatory conditions .

Data Table: Comparison of Fatty Acids and Their Biological Activities

| Compound Name | Structure Type | Double Bond Position | Notable Characteristics |

|---|---|---|---|

| Oleic Acid | Monounsaturated | C-9 | Widely found in olive oil; anti-inflammatory |

| Linoleic Acid | Polyunsaturated | C-9, C-12 | Essential fatty acid; involved in cell signaling |

| This compound | Monounsaturated | C-13 | Antioxidant, anti-inflammatory, antimicrobial |

| Trans-13-Octadecenoic Acid | Monounsaturated | C-13 | Different metabolic effects than its cis form |

| Palmitoleic Acid | Monounsaturated | C-9 | Beneficial for heart health |

Propriétés

Numéro CAS |

13126-39-1 |

|---|---|

Formule moléculaire |

C18H34O2 |

Poids moléculaire |

282.5 g/mol |

Nom IUPAC |

(E)-octadec-13-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+ |

Clé InChI |

BDLLSHRIFPDGQB-AATRIKPKSA-N |

SMILES |

CCCCC=CCCCCCCCCCCCC(=O)O |

SMILES isomérique |

CCCC/C=C/CCCCCCCCCCCC(=O)O |

SMILES canonique |

CCCCC=CCCCCCCCCCCCC(=O)O |

melting_point |

26.5 - 27 °C |

Key on ui other cas no. |

693-71-0 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

13-octadecenoic acid 13-octadecenoic acid, (E)-isomer 13-octadecenoic acid, sodium salt, (Z)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.